2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide
Description
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide is a chloroacetamide derivative characterized by a chloroacetamide backbone substituted with a 3-cyanobenzyl group and an N-methyl moiety. Its molecular structure combines electron-withdrawing (cyano, chloro) and hydrophobic (benzyl, methyl) groups, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-chloro-N-[(3-cyanophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-14(11(15)6-12)8-10-4-2-3-9(5-10)7-13/h2-5H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMSMPGMLMCLSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C#N)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The predominant synthesis involves reacting 3-cyano-benzylamine with chloroacetyl chloride in the presence of a base such as triethylamine or sodium bicarbonate. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.
Reaction Scheme :
Optimized Parameters :
Purification and Isolation
Crude product is washed with dilute HCl (5%) to remove unreacted amine, followed by sodium bicarbonate to eliminate residual acid. Final purification via recrystallization (ethanol/water) yields >98% purity.
Alternative Pathway via N-Methylation
Sequential Alkylation and Acylation
This method first synthesizes N-methyl-3-cyano-benzylamine before introducing the chloroacetamide group.
Step 1: N-Methylation of 3-Cyano-Benzylamine
Step 2: Acylation with Chloroacetyl Chloride
Advantages Over Direct Amidation
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapted from patent CN1324003C, this method enhances scalability:
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Amination Reactor : 3-cyano-benzylamine and methylamine gas react at 70–80°C for 2 hours.
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Distillation Column : Removes water and unreacted reagents under reduced pressure (100–110°C).
Key Metrics :
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Throughput : 50 kg/h
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Solvent Recovery : 95% via integrated distillation
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Waste Reduction : 40% lower HCl emissions vs. batch processes
Comparative Analysis of Methods
Reaction Optimization and Challenges
Solvent Effects
Base Selection
Common Side Reactions
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Over-Acylation : Addressed by controlled reagent addition rates.
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Hydrolysis of Cyano Group : Mitigated by avoiding aqueous workup until final stages.
Analytical Characterization
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed
Nucleophilic substitution: Formation of substituted acetamides.
Reduction: Formation of 2-amino-N-(3-cyano-benzyl)-N-methyl-acetamide.
Hydrolysis: Formation of 3-cyano-benzylamine and acetic acid.
Scientific Research Applications
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Chloroacetamide derivatives differ primarily in their substituents, which influence reactivity, physical properties, and applications. Key analogs include:
Key Observations :
- Electron Effects: Nitro (3-nitrophenyl) and cyano groups increase electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic substitutions .
- Lipophilicity : Aliphatic (e.g., cyclohexyl) or bulky aryl groups (e.g., 2-ethyl-6-methylphenyl) increase logP values, favoring membrane permeability .
Physicochemical Properties
Comparative data for select compounds:
*Estimated for the target compound based on structural analogs.
- The target compound’s cyano group may enhance polarity compared to purely alkyl-substituted analogs, balancing lipophilicity for drug-like properties .
Biological Activity
2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a chloro group, a cyano group, and an acetamide moiety, which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 239.74 g/mol. The presence of the cyano group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.
The biological activity of this compound is attributed to its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in bacterial resistance, thereby enhancing its antimicrobial efficacy.
- Receptor Binding : It may bind to receptors that modulate cellular processes related to cancer proliferation and survival.
- Cellular Interference : The compound could interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound's structural features play a crucial role in its antimicrobial potency, particularly the cyano group, which enhances biological activity by improving membrane permeability .
Anticancer Activity
In addition to its antimicrobial effects, there is emerging evidence that this compound may possess anticancer properties. Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is required to fully elucidate these effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is critical for optimizing its biological activity. Studies have indicated that modifications to the aryl groups and functional groups can significantly impact potency:
- Electron-Withdrawing vs. Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., chloro) at specific positions has been found to enhance activity compared to electron-donating groups .
- Substituent Variations : Variations in the substituents on the benzyl ring can lead to compounds with varying degrees of potency against both microbial and cancerous cells .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several derivatives of cyanoacetamides, including this compound, revealing promising results against Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro studies demonstrated that the compound could inhibit cell proliferation in various cancer cell lines, suggesting potential as an anticancer agent .
- Mechanistic Insights : Molecular docking studies have indicated that the compound may selectively inhibit certain enzymes involved in cancer metabolism, providing insights into its potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-N-(3-cyano-benzyl)-N-methyl-acetamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-cyano-benzyl-methylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvents like dichloromethane or THF are used under anhydrous conditions at 0–25°C .
- Optimization : Design of Experiments (DOE) can systematically vary parameters (temperature, molar ratios, solvent polarity) to maximize yield. For example, increasing the base equivalents may improve reaction efficiency by minimizing acid-mediated side reactions .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Techniques :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., methyl and cyano groups) and amide bond formation .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding between amide groups) .
- HPLC-MS : Validates purity (>95%) and molecular mass .
Q. What are the key physicochemical properties influencing its reactivity in downstream applications?
- Properties :
- Solubility : Limited aqueous solubility due to the hydrophobic benzyl and cyano groups; DMSO or ethanol is preferred for biological assays .
- Electrophilicity : The chloroacetamide moiety is reactive toward nucleophiles (e.g., thiols in enzyme active sites), enabling covalent binding studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding sites. For example, the cyano group may form π-stacking interactions with aromatic residues in kinase active sites .
- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories) using AMBER or GROMACS to evaluate entropy changes .
Q. What strategies resolve contradictions in biological activity data across studies?
- Approach :
- Dose-Response Curves : Establish EC/IC values under standardized conditions (e.g., ATP concentration in kinase assays) .
- Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
- Orthogonal Assays : Validate enzyme inhibition using fluorescence polarization and SPR to confirm binding kinetics .
Q. How does the compound’s stereoelectronic profile influence its reactivity in nucleophilic substitutions?
- Analysis :
- DFT Calculations : Compare LUMO localization on the chloroacetamide carbon (electrophilic center) with Hammett σ values of substituents. The electron-withdrawing cyano group enhances electrophilicity, accelerating reactions with amines or thiols .
- Kinetic Studies : Pseudo-first-order rate constants () quantify reactivity in different solvents (e.g., DMF vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
